molecular formula C13H13ClN2OS B13502089 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride

4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride

Cat. No.: B13502089
M. Wt: 280.77 g/mol
InChI Key: OBBOYKSESXIIQZ-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a piperazine ring through a carbonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride typically involves the reaction of 1-benzothiophen-4-ylpiperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the carbonyl chloride group. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the stability of the intermediate and final products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Alcohols and Amines: Formed from reduction reactions.

Scientific Research Applications

4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzothiophen-4-yl)piperazine-1-carbonylchloride is unique due to its carbonyl chloride group, which allows for a wide range of chemical modifications and applications. This structural feature distinguishes it from other similar compounds and enhances its versatility in scientific research .

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

4-(1-benzothiophen-4-yl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C13H13ClN2OS/c14-13(17)16-7-5-15(6-8-16)11-2-1-3-12-10(11)4-9-18-12/h1-4,9H,5-8H2

InChI Key

OBBOYKSESXIIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CSC3=CC=C2)C(=O)Cl

Origin of Product

United States

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